molecular formula C16H11NO3 B1461287 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid CAS No. 35975-92-9

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid

Cat. No.: B1461287
CAS No.: 35975-92-9
M. Wt: 265.26 g/mol
InChI Key: FXZLLHCNBYFLAT-UHFFFAOYSA-N
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Description

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes and ketones under acidic or basic conditions. One common method includes the use of pyruvic acid, substituted aniline, and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux conditions . Another method involves the reaction of isatin with aryl methyl ketones in the presence of basic ionic liquids in water .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacological properties.

Scientific Research Applications

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    6-Phenylquinoline: Studied for its anticancer activities.

    3-Quinolinecarboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness: 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-oxo-6-phenyl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZLLHCNBYFLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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